1-(1-Azabicyclo[1.1.0]butan-3-yl)cyclopentanol
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Overview
Description
1-(1-Azabicyclo[1.1.0]butan-3-yl)cyclopentanol is a unique chemical compound characterized by its bicyclic structure, which includes a nitrogen atom at one of the bridgeheads. This compound is part of the azabicyclo family, known for their strained ring systems that exhibit interesting chemical reactivity. The presence of the cyclopentanol moiety further enhances its chemical properties, making it a valuable compound in various scientific research fields.
Preparation Methods
The synthesis of 1-(1-Azabicyclo[1.1.0]butan-3-yl)cyclopentanol typically involves the formation of the azabicyclo[1.1.0]butane core followed by the introduction of the cyclopentanol group. One common synthetic route includes the treatment of 1,1-dibromo-2-(chloromethyl)cyclopropane with methyl lithium to form bicyclo[1.1.0]butyl bromide. This intermediate is then treated with tert-butyl lithium to give bicyclo[1.1.0]butyl lithium, which can be further reacted to introduce the cyclopentanol group .
advancements in flow technology and other modern synthetic techniques may offer scalable methods for its production .
Chemical Reactions Analysis
1-(1-Azabicyclo[1.1.0]butan-3-yl)cyclopentanol undergoes a variety of chemical reactions, primarily driven by the strain in its bicyclic ring system. Common reactions include:
Ring-Opening Reactions: The strained ring system can undergo nucleophilic addition reactions, leading to the formation of cyclobutanes or azetidines.
Substitution Reactions: The nitrogen atom in the azabicyclo[1.1.0]butane core can participate in substitution reactions, often facilitated by strong bases such as tert-butyl lithium.
Oxidation and Reduction: The cyclopentanol moiety can undergo typical alcohol oxidation and reduction reactions, forming corresponding ketones or alkanes.
Major products from these reactions include functionalized azetidines and cyclobutanes, which are valuable intermediates in organic synthesis .
Scientific Research Applications
1-(1-Azabicyclo[1.1.0]butan-3-yl)cyclopentanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1-Azabicyclo[1.1.0]butan-3-yl)cyclopentanol is primarily related to its ability to undergo strain-releasing reactions. The nitrogen atom in the azabicyclo[1.1.0]butane core can participate in nucleophilic addition and substitution reactions, leading to the formation of new chemical bonds and structures . The cyclopentanol group can also engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar compounds to 1-(1-Azabicyclo[1.1.0]butan-3-yl)cyclopentanol include other azabicyclo[1.1.0]butanes and cyclopentanol derivatives. Some notable examples are:
1-Azabicyclo[1.1.0]butane: Lacks the cyclopentanol group but shares the strained bicyclic core.
Cyclopentanol: A simpler compound without the azabicyclo structure, primarily used in different chemical contexts.
Functionalized Azetidines: Derived from azabicyclo[1.1.0]butanes, these compounds exhibit similar reactivity and applications.
The uniqueness of this compound lies in its combination of the strained azabicyclo core and the cyclopentanol group, offering a distinct set of chemical properties and reactivity .
Properties
Molecular Formula |
C8H13NO |
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Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-(1-azabicyclo[1.1.0]butan-3-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C8H13NO/c10-8(3-1-2-4-8)7-5-9(7)6-7/h10H,1-6H2 |
InChI Key |
GIRPYXGBHUYVRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C23CN2C3)O |
Origin of Product |
United States |
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